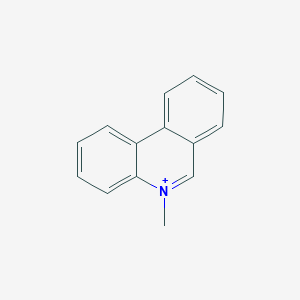

5-Methylphenanthridinium

Descripción

5-Methylphenanthridinium is a heterocyclic aromatic compound characterized by a phenanthridine backbone substituted with a methyl group at the 5-position. Its derivatives, such as 5-methylphenanthridin-6(5H)-one and 5-methylphenanthridinium chloride, are notable for their biological and material science applications. The compound exhibits a molecular formula of C14H11NO (average mass: 209.248) and is synthesized via alkylation or palladium-catalyzed cross-coupling reactions . Key applications include antiviral agents against tobacco mosaic virus (TMV) , antibacterial activity , and use in cationic redox initiator systems for epoxy resins .

Propiedades

Fórmula molecular |

C14H12N+ |

|---|---|

Peso molecular |

194.25g/mol |

Nombre IUPAC |

5-methylphenanthridin-5-ium |

InChI |

InChI=1S/C14H12N/c1-15-10-11-6-2-3-7-12(11)13-8-4-5-9-14(13)15/h2-10H,1H3/q+1 |

Clave InChI |

QSLVOIOUANVYCJ-UHFFFAOYSA-N |

SMILES |

C[N+]1=CC2=CC=CC=C2C3=CC=CC=C31 |

SMILES canónico |

C[N+]1=CC2=CC=CC=C2C3=CC=CC=C31 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Key Observations :

- Synthetic Efficiency : 5-Methylphenanthridin-6(5H)-one is synthesized in moderate yields (28%) via Pd-catalyzed methods, whereas acridinium analogs often achieve higher yields due to simpler quaternization steps .

- Structural Rigidity : The methyl group at position 5 in 5-methylphenanthridinium derivatives reduces flexibility compared to crinasiadine, impacting intermolecular interactions .

Table 2: Antiviral and Antibacterial Efficacy

Key Observations :

- 5-Methylphenanthridinium chloride derivatives show superior anti-TMV activity (IC50: 32 μM) compared to crinasiadine (IC50: 50 μM), likely due to enhanced charge interactions with viral RNA .

Table 3: Optical and Catalytic Properties

Key Observations :

- The smaller redshift (10 nm) of 5-methylphenanthridinium chloride compared to phthalocyanine (12 nm) reflects its structural rigidity and reduced π-π stacking flexibility .

- In epoxy curing systems, 5-methylphenanthridinium hexafluorophosphate demonstrates comparable reactivity to acridinium analogs but with improved solubility in polar solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.